Cytotoxicity Attenuation in H2981 Cells
MelPO is >1000-fold less cytotoxic than the parent drug melphalan against H2981 lung adenocarcinoma cells [1]. This attenuation factor is the primary quantitative measure of the prodrug's safety margin in an ADEPT context, where the goal is to minimize systemic exposure to the active alkylating agent until enzymatic activation at the tumor site.
| Evidence Dimension | In vitro cytotoxicity (fold reduction vs. parent drug) |
|---|---|
| Target Compound Data | >1000-fold less toxic than melphalan |
| Comparator Or Baseline | Melphalan (parent drug, IC₅₀ baseline) |
| Quantified Difference | >1000× reduction in cytotoxicity |
| Conditions | H2981 lung adenocarcinoma cell line (L6 antigen-positive); in vitro cytotoxicity assay |
Why This Matters
The >1000-fold attenuation provides a uniquely wide safety window for ADEPT applications, meaning that unactivated prodrug circulating systemically presents minimal toxicity to non-target tissues.
- [1] Kerr DE, Senter PD, Burnett WV, Hirschberg DL, Hellström I, Hellström KE. Antibody-penicillin-V-amidase conjugates kill antigen-positive tumor cells when combined with doxorubicin phenoxyacetamide. Cancer Immunol Immunother. 1990;31(4):202-206. doi:10.1007/BF01789169. PMID: 2116231. View Source
